molecular formula C17H14F2N4O B278935 N-(2,4-difluorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2,4-difluorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Katalognummer B278935
Molekulargewicht: 328.32 g/mol
InChI-Schlüssel: IHYQTCCTUPRGML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as DFTZ, is a synthetic compound that has gained significant attention in the field of scientific research. DFTZ belongs to the class of triazole derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science.

Wirkmechanismus

The exact mechanism of action of DFTZ is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. DFTZ has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFTZ has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of various cancer cells and exhibit significant antifungal and antibacterial properties.

Vorteile Und Einschränkungen Für Laborexperimente

The synthesis of DFTZ is relatively simple and can be performed in a laboratory setting. DFTZ has also been shown to exhibit significant biological activity, making it a promising candidate for further research. However, the exact mechanism of action of DFTZ is not fully understood, and further research is needed to fully elucidate its biological effects.

Zukünftige Richtungen

There are several potential future directions for research on DFTZ. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer. DFTZ has been shown to exhibit significant anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs. Another potential direction is the development of new pesticides and herbicides. DFTZ has been shown to exhibit significant antifungal and antibacterial properties, making it a promising candidate for the development of new pesticides and herbicides. Finally, further research is needed to fully elucidate the mechanism of action of DFTZ and its potential applications in various fields.

Synthesemethoden

The synthesis of DFTZ involves the reaction of 2,4-difluoroaniline and 4-methylbenzoyl chloride in the presence of sodium hydroxide and acetic acid. The resulting compound is then treated with methyl isocyanate to obtain DFTZ. The synthesis of DFTZ is relatively simple and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

DFTZ has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. DFTZ has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, DFTZ has been studied for its potential applications in agriculture. It has been shown to exhibit significant antifungal and antibacterial properties, making it a promising candidate for the development of new pesticides and herbicides.

Eigenschaften

Molekularformel

C17H14F2N4O

Molekulargewicht

328.32 g/mol

IUPAC-Name

N-(2,4-difluorophenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-11-3-6-13(7-4-11)23-10-20-16(21-23)17(24)22(2)15-8-5-12(18)9-14(15)19/h3-10H,1-2H3

InChI-Schlüssel

IHYQTCCTUPRGML-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)F)F

Kanonische SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.